molecular formula C15H19N5O2S B2585271 N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide CAS No. 1797326-01-2

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide

Cat. No. B2585271
CAS RN: 1797326-01-2
M. Wt: 333.41
InChI Key: NXAKYNZDJMRARP-UHFFFAOYSA-N
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Description

“N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide” is a complex organic compound that incorporates a thiophene nucleus . Thiophene derivatives are known for their wide range of biological and pharmacological activities . They have been recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics .


Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives often involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The reaction of enaminones with heteroamines has also been reported . The structure of the synthesized compounds is usually elucidated from their spectral information .


Molecular Structure Analysis

The molecular structures of thiophene-2-carboxamide derivatives are typically determined using IR, 1H NMR, and mass spectroscopic analyses . The electronic properties of the synthesized products are often studied using density functional theory (DFT), where they exhibit a close HOMO–LUMO energy gap .


Chemical Reactions Analysis

Thiophene-2-carboxamide derivatives can react with different nucleophiles and electrophiles . Enaminones, which are often used in the synthesis of these compounds, can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . They can also be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carboxamide derivatives are often studied using various spectroscopic techniques and DFT . These compounds typically exhibit a close HOMO–LUMO energy gap .

Scientific Research Applications

Synthesis of Novel Compounds

The synthesis of novel chemical entities derived from thiophene carboxamides shows promise in the development of drugs with anti-inflammatory and analgesic properties. For instance, a study describes the creation of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antitubercular Activities

Research into pyrimidine-azitidinone analogues demonstrates antimicrobial and antitubercular potential. One study synthesized a series of compounds and tested them against bacterial, fungal strains, and Mycobacterium tuberculosis, providing insights into the design of new antibacterial and antituberculosis drugs (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Interaction with DNA

The design and synthesis of bisintercalating threading diacridines that can bind to DNA through a threading mode of action have shown a slow dissociation rate from DNA and cytotoxicity, indicating their potential as transcription inhibitors. Such compounds could serve as the basis for developing new anticancer therapies by inhibiting transcription processes within cells (Wakelin, Bu, Eleftheriou, Parmar, Hayek, & Stewart, 2003).

Photophysical Properties and pH-Sensing Application

The development of pyrimidine-phthalimide derivatives with donor–π–acceptor structures has led to the synthesis of compounds exhibiting solid-state fluorescence and positive solvatochromism. These properties are leveraged in designing novel colorimetric pH sensors, demonstrating the application of these compounds in analytical chemistry and sensor technology (Yan, Meng, Li, Ge, & Lu, 2017).

Future Directions

Thiophene-2-carboxamide derivatives have shown promising pharmacological characteristics, making them an interesting area for future research . The development of new synthetic strategies and the exploration of their biological activities could lead to the discovery of more powerful drugs .

properties

IUPAC Name

N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-19(2)13-11(17-14(21)12-4-3-9-23-12)10-16-15(18-13)20-5-7-22-8-6-20/h3-4,9-10H,5-8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAKYNZDJMRARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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